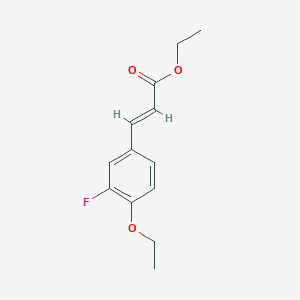
2-Propenoic acid, 3-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (2E)-
Descripción general
Descripción
2-Propenoic acid, 3-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (2E)- is a useful research compound. Its molecular formula is C13H15FO3 and its molecular weight is 238.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenoic acid, 3-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (2E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 3-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (2E)- including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Propenoic acid, 3-(4-ethoxy-3-fluorophenyl)-, ethyl ester, (2E)-, also known by its CAS number 227939-15-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula: C13H15O3F
- Molecular Weight: 238.25 g/mol
- CAS Number: 227939-15-3
- Purity: ≥95%
The compound features a propenoic acid backbone modified with an ethoxy and a fluorophenyl group, which may contribute to its unique biological properties.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of derivatives related to 2-Propenoic acid compounds. In vitro tests demonstrated significant activity against various pathogens. For example:
- Minimum Inhibitory Concentration (MIC): Some derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains.
- Biofilm Inhibition: The compounds showed a notable ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in terms of biofilm reduction percentage .
The biological mechanisms underpinning the activity of these compounds include:
- DNA Gyrase and DHFR Inhibition: Compounds related to this class have been identified as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent activity (12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR) .
- Synergistic Effects: When combined with other antibiotics such as Ketoconazole, these compounds exhibited synergistic effects, reducing the effective MICs of these drugs .
Study on Antimicrobial Efficacy
A study published in ACS Omega investigated the antimicrobial efficacy of various derivatives based on the propenoic acid structure. The findings indicated that specific modifications to the structure could enhance activity against resistant bacterial strains. The study employed multiple assays including:
- Time-kill assays
- Biofilm formation assays
The results confirmed that certain derivatives not only inhibited bacterial growth but also reduced biofilm viability significantly.
Summary of Findings
| Property/Activity | Value/Observation |
|---|---|
| Chemical Structure | C13H15O3F |
| Molecular Weight | 238.25 g/mol |
| MIC Range | 0.22 - 0.25 μg/mL |
| Inhibition of Biofilm | Superior % reduction compared to Ciprofloxacin |
| IC50 for DNA gyrase | 12.27 - 31.64 µM |
| IC50 for DHFR | 0.52 - 2.67 µM |
Propiedades
IUPAC Name |
ethyl (E)-3-(4-ethoxy-3-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-3-16-12-7-5-10(9-11(12)14)6-8-13(15)17-4-2/h5-9H,3-4H2,1-2H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNLVYNQXRYOSG-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















